molecular formula C12H7Cl2NO3 B1595543 3,5-Dichlorophenyl p-nitrophenyl ether CAS No. 21105-77-1

3,5-Dichlorophenyl p-nitrophenyl ether

Cat. No. B1595543
CAS RN: 21105-77-1
M. Wt: 284.09 g/mol
InChI Key: KWZIXOIDCOTWKE-UHFFFAOYSA-N
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Description

“3,5-Dichlorophenyl p-nitrophenyl ether” is a chemical compound with the molecular formula C12H7Cl2NO3 . It is also known by other names such as “1,3-dichloro-5-(4-nitrophenoxy)benzene” and "3,5-DICHLOROPHENYL-4-NITROPHENYL ETHER" .


Molecular Structure Analysis

The molecular structure of “3,5-Dichlorophenyl p-nitrophenyl ether” can be represented by the InChI string: InChI=1S/C12H7Cl2NO3/c13-8-5-9(14)7-12(6-8)18-11-3-1-10(2-4-11)15(16)17/h1-7H . This indicates the positions of the atoms and the bonds between them.


Physical And Chemical Properties Analysis

The molecular weight of “3,5-Dichlorophenyl p-nitrophenyl ether” is 284.09 g/mol . It has a complexity of 280 and a topological polar surface area of 55 Ų . Other properties such as its exact mass and monoisotopic mass are 282.9802985 g/mol .

Scientific Research Applications

Environmental Impact and Degradation

  • Dioxin Impurities in Agrochemicals: Studies have identified dioxin impurities, structurally related to 3,5-Dichlorophenyl p-nitrophenyl ether, in certain Japanese agrochemical formulations. The research focused on the profile and quantity of dioxin impurities in these formulations, highlighting the environmental persistence and potential toxicological impacts of such compounds (Masunaga, Takasuga, & Nakanishi, 2001).

Synthetic Applications and Chemical Properties

  • Novel Emission Properties of Copper and Nickel Complexes: Research on complexes involving similar ether compounds has shown novel emission properties, indicating potential applications in materials science and photophysics (Kuang, Cuttell, McMillin, Fanwick, & Walton, 2002).

Material Science and Engineering

  • Optical and Dielectric Properties of Polyimide Films: The study of fluorinated diamine derivatives, related to the ether groups in 3,5-Dichlorophenyl p-nitrophenyl ether, explored their impact on the optical and dielectric properties of polyimide thin films, indicating significant applications in electronics and material engineering (Jang, Shin, Choi, Park, & Han, 2007).

Environmental Chemistry and Toxicology

  • Photodegradation of Acifluorfen: Research into the photodegradation of acifluorfen, a diphenyl ether herbicide structurally similar to 3,5-Dichlorophenyl p-nitrophenyl ether, reveals several pathways including decarboxylation and dehalogenation, providing insights into environmental degradation processes of such compounds (Vulliet, Emmelin, Scrano, Bufo, Chovelon, Meallier, & Grenier-Loustalot, 2001).

properties

IUPAC Name

1,3-dichloro-5-(4-nitrophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO3/c13-8-5-9(14)7-12(6-8)18-11-3-1-10(2-4-11)15(16)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZIXOIDCOTWKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30943431
Record name 1,3-Dichloro-5-(4-nitrophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichlorophenyl p-nitrophenyl ether

CAS RN

21105-77-1
Record name Ether, 3,5-dichlorophenyl p-nitrophenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021105771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dichloro-5-(4-nitrophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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